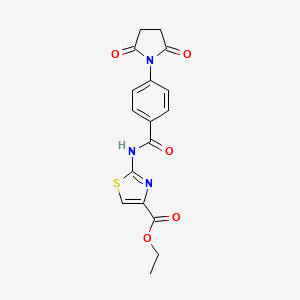![molecular formula C19H22N6O B2648926 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 955306-30-6](/img/structure/B2648926.png)
1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . This method has been reported to yield good results.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives typically includes a pyrazolo[3,4-d]pyrimidine core, which can be substituted with various functional groups to modulate the compound’s properties and biological activity .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core .
Aplicaciones Científicas De Investigación
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) inhibition is an attractive strategy for cancer therapy, selectively targeting tumor cells. The synthesized compounds based on the pyrazolo [3,4-d]pyrimidine scaffold were designed as novel CDK2 inhibitors. Key findings include:
- Cytotoxic Activity : Most of the compounds exhibited superior cytotoxic activities against breast cancer cell line MCF-7 and colon cancer cell line HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. They also showed moderate activity against liver cancer cell line HepG-2 (IC50 range: 48–90 nM) compared to the reference drug sorafenib (IC50: 144, 176, and 19 nM, respectively) .
- Enzymatic Inhibition : Several compounds demonstrated significant inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 0.057 μM. Compound 14 stood out, displaying dual activity against cell lines and CDK2 .
Antibacterial Properties
Exploring the activity of pyrazolo [3,4-d]pyrimidines against bacteria, particularly Staphylococcus aureus and Escherichia coli, is essential. These compounds could potentially interact with clinically used antibiotics like ampicillin and kanamycin .
Anticancer Potential
The pyrazolo [3,4-d]pyrimidine derivatives were also evaluated for their in-vitro anticancer activity against various cancer cell lines. Further investigations are needed to understand their efficacy and mechanisms .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-7-13(2)9-15(8-12)25-19-16(10-23-25)18(21-11-22-19)24-5-3-14(4-6-24)17(20)26/h7-11,14H,3-6H2,1-2H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQPCIJFHVZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2648844.png)
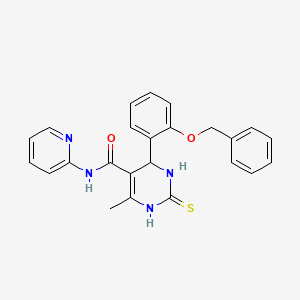
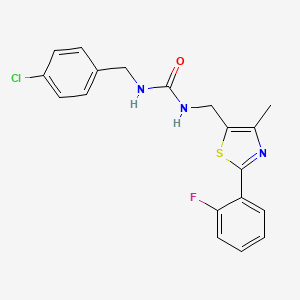
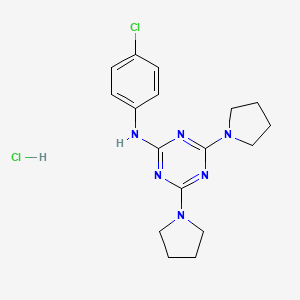
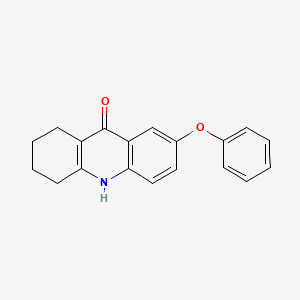
![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
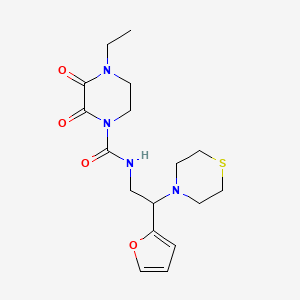
![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)
![5-(4-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2648862.png)
![3-(4-Bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2648863.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2648864.png)
![(1-(Methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2648865.png)
